molecular formula C18H17NO4S B239512 4-ethoxy-N-(3-hydroxyphenyl)naphthalene-1-sulfonamide

4-ethoxy-N-(3-hydroxyphenyl)naphthalene-1-sulfonamide

Cat. No.: B239512
M. Wt: 343.4 g/mol
InChI Key: AHJLKKQDFIZKMH-UHFFFAOYSA-N
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Description

4-ethoxy-N-(3-hydroxyphenyl)naphthalene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethoxy group, a hydroxyphenyl group, and a naphthalenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(3-hydroxyphenyl)naphthalene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthalenesulfonamide Core: The naphthalenesulfonamide core can be synthesized by reacting naphthalene with chlorosulfonic acid to form naphthalenesulfonyl chloride. This intermediate is then reacted with an amine to form the naphthalenesulfonamide.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an appropriate alcohol (ethanol) is reacted with the naphthalenesulfonamide under acidic conditions.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a coupling reaction, such as a Suzuki coupling, where a boronic acid derivative of the hydroxyphenyl group is reacted with the naphthalenesulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(3-hydroxyphenyl)naphthalene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-ethoxy-N-(3-hydroxyphenyl)naphthalene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(3-hydroxyphenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-(3-hydroxyphenyl)benzamide: Similar structure but lacks the naphthalenesulfonamide moiety.

    N-(3-hydroxyphenyl)-1-naphthalenesulfonamide: Similar structure but lacks the ethoxy group.

Uniqueness

4-ethoxy-N-(3-hydroxyphenyl)naphthalene-1-sulfonamide is unique due to the combination of its ethoxy, hydroxyphenyl, and naphthalenesulfonamide groups, which confer specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

4-ethoxy-N-(3-hydroxyphenyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C18H17NO4S/c1-2-23-17-10-11-18(16-9-4-3-8-15(16)17)24(21,22)19-13-6-5-7-14(20)12-13/h3-12,19-20H,2H2,1H3

InChI Key

AHJLKKQDFIZKMH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC(=CC=C3)O

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

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